ethyl 4,5-dimethyl-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)thiophene-3-carboxylate

Catalog No.
S6709178
CAS No.
314251-01-9
M.F
C18H21NO3S2
M. Wt
363.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ethyl 4,5-dimethyl-2-(4,5,6,7-tetrahydro-1-benzoth...

CAS Number

314251-01-9

Product Name

ethyl 4,5-dimethyl-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)thiophene-3-carboxylate

IUPAC Name

ethyl 4,5-dimethyl-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)thiophene-3-carboxylate

Molecular Formula

C18H21NO3S2

Molecular Weight

363.5 g/mol

InChI

InChI=1S/C18H21NO3S2/c1-4-22-18(21)15-10(2)11(3)24-17(15)19-16(20)13-9-23-14-8-6-5-7-12(13)14/h9H,4-8H2,1-3H3,(H,19,20)

InChI Key

BTEGQTLQJRKBRZ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CSC3=C2CCCC3

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CSC3=C2CCCC3

The exact mass of the compound ethyl 4,5-dimethyl-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)thiophene-3-carboxylate is 363.09628588 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 4,5-dimethyl-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)thiophene-3-carboxylate is a complex organic compound with the molecular formula C19H23N O3S2. This compound features a unique structure that combines thiophene and benzothiophene moieties, which are known for their diverse biological activities. The presence of both amide and ester functional groups enhances its potential reactivity and biological interactions, making it a subject of interest in medicinal chemistry and material science.

  • Thiophenes can have a foul odor and may be irritating to the skin and eyes [].
  • Esters and amides can react with strong acids or bases, so standard safety precautions should be taken when handling them.
Typical of thiophene derivatives. These include:

  • Nucleophilic Substitution: The thiophene ring can participate in nucleophilic substitutions, allowing for the introduction of various functional groups.
  • Amidation Reactions: The amide bond can be modified through acylation or hydrolysis, altering the compound's properties.
  • Esterification: The ester group can react with alcohols or acids to form new esters or undergo hydrolysis to yield carboxylic acids.

Ethyl 4,5-dimethyl-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)thiophene-3-carboxylate has shown promising biological activities:

  • Antimicrobial Properties: Compounds with similar structures have demonstrated antimicrobial effects against various pathogens.
  • Anti-inflammatory Activity: Research indicates potential anti-inflammatory effects, making it a candidate for developing therapeutic agents for inflammatory diseases.
  • Cytotoxicity: Some derivatives have been tested for cytotoxicity against cancer cell lines, suggesting possible applications in oncology.

Several synthetic routes have been proposed for the preparation of ethyl 4,5-dimethyl-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)thiophene-3-carboxylate:

  • Condensation Reactions: The synthesis often begins with the condensation of appropriate thiophene derivatives with benzothiophene precursors in the presence of a suitable catalyst.
  • Amidation: Following the formation of the thiophene backbone, amidation is performed using amine derivatives to introduce the amido group.
  • Ester Formation: The final step typically involves esterification using ethyl chloroformate or similar reagents to yield the ester functional group.

This compound has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it can serve as a lead compound in drug discovery programs targeting inflammatory and infectious diseases.
  • Material Science: Its unique structure may be utilized in developing new materials with specific electronic or optical properties.
  • Agricultural Chemistry: Compounds with similar structures have been explored as agrochemicals for pest control.

Interaction studies are crucial for understanding how ethyl 4,5-dimethyl-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)thiophene-3-carboxylate interacts with biological targets:

  • Protein Binding Studies: Assessing how this compound binds to proteins can reveal its mechanism of action and potential therapeutic targets.
  • Receptor Interaction: Investigating its affinity for specific receptors can help determine its pharmacological profile.

Several compounds share structural similarities with ethyl 4,5-dimethyl-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)thiophene-3-carboxylate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateContains an amino group on the benzothiophene coreKnown for its anti-inflammatory properties
4-Methylthiazole derivativesSimilar heterocyclic structureExhibits distinct antimicrobial activity
Benzothiophene derivativesShares the benzothiophene coreVaried biological activities including anticancer effects

Uniqueness

Ethyl 4,5-dimethyl-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)thiophene-3-carboxylate is unique due to its specific substitution pattern and the combination of thiophene and benzothiophene moieties. This structural diversity may lead to distinct biological activities and reactivity profiles compared to other similar compounds. Its dual functionality as both an amide and an ester further enhances its versatility in synthetic chemistry and biological applications.

XLogP3

5.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

363.09628588 g/mol

Monoisotopic Mass

363.09628588 g/mol

Heavy Atom Count

24

Dates

Last modified: 11-23-2023

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